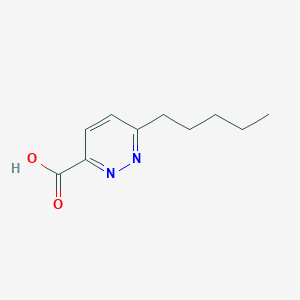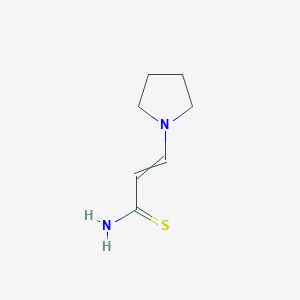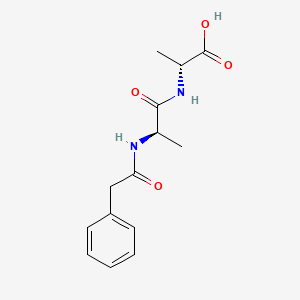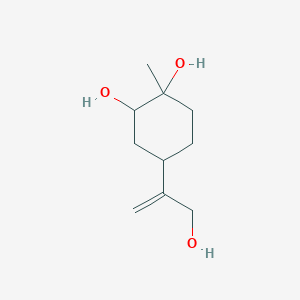
4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxyprop-1-en-2-yl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexane derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate biochemical pathways. The compound’s hydroxyl groups play a crucial role in its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-: Shares a similar hydroxyprop-1-en-2-yl group but differs in the aromatic ring structure.
Coniferyl alcohol: Contains a similar hydroxyprop-1-en-2-yl group but with a different overall structure.
Uniqueness
4-(3-Hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol is unique due to its specific cyclohexane ring structure combined with multiple hydroxyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
89822-04-8 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-(3-hydroxyprop-1-en-2-yl)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O3/c1-7(6-11)8-3-4-10(2,13)9(12)5-8/h8-9,11-13H,1,3-6H2,2H3 |
Clave InChI |
NMYWRSLDBHPLDF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1O)C(=C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


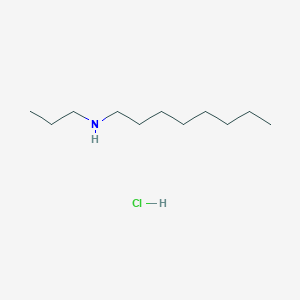
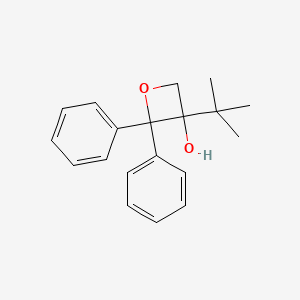
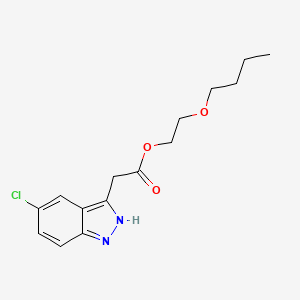
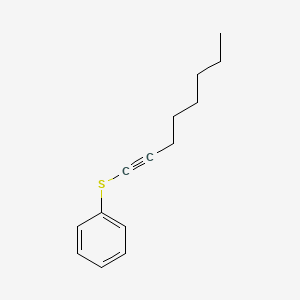
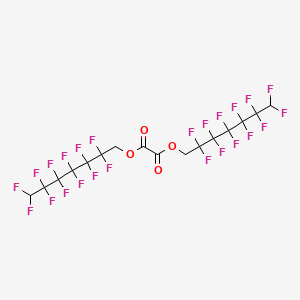
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
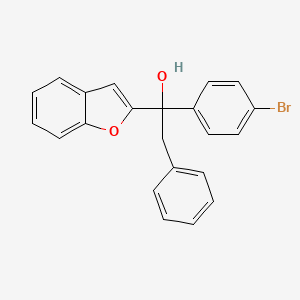
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)

